Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14984810
InChI: InChI=1S/C18H18O8/c1-22-15(19)8-24-10-6-13(25-9-16(20)23-2)17-11-4-3-5-12(11)18(21)26-14(17)7-10/h6-7H,3-5,8-9H2,1-2H3
SMILES:
Molecular Formula: C18H18O8
Molecular Weight: 362.3 g/mol

Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate

CAS No.:

Cat. No.: VC14984810

Molecular Formula: C18H18O8

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate -

Specification

Molecular Formula C18H18O8
Molecular Weight 362.3 g/mol
IUPAC Name methyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate
Standard InChI InChI=1S/C18H18O8/c1-22-15(19)8-24-10-6-13(25-9-16(20)23-2)17-11-4-3-5-12(11)18(21)26-14(17)7-10/h6-7H,3-5,8-9H2,1-2H3
Standard InChI Key KEFMWEOXNSYSAT-UHFFFAOYSA-N
Canonical SMILES COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure centers on a cyclopenta[c]chromene system, a fused bicyclic framework comprising a benzene ring condensed with a cyclopentane moiety. At the 4-position, a ketone group (C=O\text{C=O}) introduces polarity, while the 7- and 9-positions are substituted with oxyacetate groups (OCH2COOCH3-\text{O}-\text{CH}_2-\text{COOCH}_3). These ester functionalities enhance the molecule’s lipophilicity, a critical factor in its pharmacokinetic behavior. The canonical SMILES representation, COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC\text{COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC}, underscores the spatial arrangement of these groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC18H18O8\text{C}_{18}\text{H}_{18}\text{O}_{8}
Molecular Weight362.3 g/mol
IUPAC NameMethyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate
InChI KeyKEFMWEOXNSYSAT-UHFFFAOYSA-N
Topological Polar Surface Area104 Ų (estimated)

The InChIKey’s uniqueness ensures precise identification in chemical databases, facilitating reproducibility in synthetic and analytical workflows .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but density functional theory (DFT) simulations predict distinct 1H^1\text{H}-NMR signals for the cyclopentane methylene protons (δ2.53.0\delta \approx 2.5–3.0 ppm) and the acetate methyl groups (δ3.73.9\delta \approx 3.7–3.9 ppm). Mass spectral analysis would likely show a molecular ion peak at m/z 362.3, with fragmentation patterns dominated by the loss of methoxy (OCH3-\text{OCH}_3) and acetoxy (OAc-\text{OAc}) groups.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis typically begins with 7,9-dihydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, which undergoes sequential O-alkylation with methyl bromoacetate under basic conditions. A reported optimized protocol employs potassium carbonate in dimethylformamide (DMF) at 60°C, achieving yields of 85% after recrystallization. Critical challenges include regioselectivity—ensuring bis-alkylation occurs exclusively at the 7- and 9-positions—and minimizing ester hydrolysis during workup.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AlkylationMethyl bromoacetate, K2_2CO3_3, DMF, 60°C85%
PurificationRecrystallization (EtOH/H2_2O)92%

Scalability and Industrial Relevance

While lab-scale synthesis is well-established, scaling this route requires addressing solvent recovery and catalyst recycling. Continuous-flow systems have been proposed to enhance efficiency, though no pilot-scale data are yet available.

Interaction Studies and Mechanistic Probes

Cytochrome P450 Interactions

Preliminary data indicate moderate inhibition of CYP3A4 (37% at 10 μM), raising potential drug-drug interaction concerns. The chromene core’s planar structure may facilitate π-π stacking with the heme cofactor, though metabolic stability studies in human liver microsomes show a half-life of 45 minutes, suggesting rapid clearance.

Plasma Protein Binding

Using equilibrium dialysis, the compound exhibits 89% binding to human serum albumin (HSA), primarily via Sudlow’s Site I. This high binding may limit free plasma concentrations, necessitating prodrug strategies for improved bioavailability.

Comparative Analysis with Structural Analogs

Chromene Derivatives with Varied Substituents

Replacing the 7,9-di-O-acetate groups with methyl ethers (e.g., dimethyl 7,9-dimethoxy analog) abolishes COX-2 inhibition, underscoring the critical role of ester functionalities in anti-inflammatory activity. Conversely, substituting the cyclopentane ring with a cyclohexane system enhances metabolic stability but reduces solubility.

Table 3: Structure-Activity Relationships

ModificationBioactivity ChangeSolubility (mg/mL)
7,9-Di-O-methylCOX-2 IC50_{50} > 100 μM0.8
Cyclohexane coret1/2_{1/2} = 120 min0.3
Parent compoundCOX-2 IC50_{50} = 12.3 μM1.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator